2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-

Description

The exact mass of the compound 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93919. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXDHVDGPXBRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061320 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-92-2 | |

| Record name | Trimethylbenzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cumoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trimethyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-CYCLOHEXADIENE-1,4-DIONE, 2,3,5-TRIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O26GU14U9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 2,3,5-trimethylbenzoquinone

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,5-Trimethylbenzoquinone

Introduction

2,3,5-Trimethyl-1,4-benzoquinone (TMQ), a substituted p-benzoquinone, is a molecule of significant industrial and research interest. Its primary prominence stems from its role as a key intermediate in the total synthesis of α-tocopherol, the most biologically active form of Vitamin E.[1][2] The efficiency of Vitamin E synthesis and the purity of the final product are intrinsically linked to the well-characterized and controlled properties of TMQ. Beyond this principal application, the redox-active quinone moiety makes it a valuable building block in the synthesis of various organic compounds and a subject of study in electrochemistry.

This guide provides a comprehensive exploration of the core , designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties, the rationale behind procedural choices, and the implications of these characteristics for practical application.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

-

Common Name: 2,3,5-Trimethylbenzoquinone

-

Synonyms: Trimethylquinone, p-Pseudocumoquinone, TMQ[3]

-

CAS Number: 935-92-2[4]

-

Molecular Formula: C₉H₁₀O₂[4]

-

Molecular Weight: 150.17 g/mol [3]

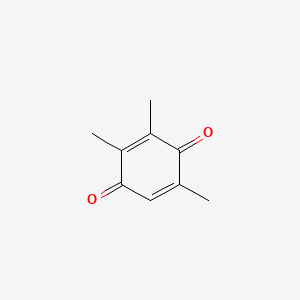

The molecular architecture of TMQ features a cyclohexadiene-1,4-dione ring substituted with three methyl groups at the 2, 3, and 5 positions. This substitution pattern is critical to its chemical behavior and its utility as a precursor to the chroman ring of tocopherol.

Caption: Chemical structure of 2,3,5-Trimethyl-1,4-benzoquinone.

Section 2: Core Physicochemical Properties

The physical state and solubility of TMQ dictate its handling, reaction conditions, and purification strategies. These properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Light yellow to orange powder or crystals | [3][4] |

| Melting Point | 29 - 36 °C | [3][4] |

| Boiling Point | 211.7 °C (estimated, at 760 mmHg); 53 °C (at 53.3 Pa) | [3][4] |

| Density | ~0.982 g/cm³ (rough estimate) | [3][4] |

| Solubility | Soluble in acetone | [3][4] |

| Storage | 2-8°C, under inert atmosphere | [3][4] |

Expert Insights on Property Variation:

The observed range in melting point (29-36 °C) is not uncommon for a compound with a relatively low melting point and can be attributed to minor impurities or different crystalline polymorphs. For high-purity applications, such as in drug development, it is crucial to use a highly purified grade of TMQ, where the melting point should be sharp and at the higher end of this range. The low boiling point under vacuum highlights its ability to be purified via vacuum distillation, although its tendency to volatilize with water vapor is also noted.[4]

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

¹H NMR Analysis: The proton NMR spectrum provides definitive confirmation of the substitution pattern.

-

¹H NMR (300 MHz, CDCl₃): A signal at δ 6.54 (singlet, 1H) corresponds to the lone vinyl proton on the quinone ring. A multiplet observed between δ 1.92-2.12 (9H) is characteristic of the three distinct methyl groups attached to the ring.[5]

Expected ¹³C NMR Analysis: Based on the structure, the following signals are anticipated in a proton-decoupled ¹³C NMR spectrum:

-

Carbonyl Carbons (C=O): Two signals in the downfield region, typically ~187-188 ppm.

-

Olefinic Carbons (C=C): Four signals corresponding to the ring carbons, with those bearing methyl groups appearing at different chemical shifts than the one bearing a hydrogen.

-

Methyl Carbons (-CH₃): Three distinct signals in the aliphatic region, typically ~12-20 ppm.

Protocol: Acquiring a ¹H NMR Spectrum of TMQ

-

Sample Preparation: Accurately weigh ~5-10 mg of TMQ and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and provides a clean spectral window.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for high-resolution spectra.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals to determine the relative number of protons. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or tetramethylsilane (TMS) if added.

Caption: Two-step electrochemical reduction of a p-benzoquinone.

Protocol: Determination of Redox Potential by Cyclic Voltammetry (CV) Cyclic voltammetry is the premier technique for investigating the redox properties of electroactive species.

-

Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an aprotic solvent like acetonitrile. Causality: The supporting electrolyte is necessary to ensure conductivity of the solution, while an aprotic solvent prevents protonation of the reduced species, allowing the individual one-electron steps to be observed.

-

Analyte Solution: Dissolve a small, known concentration of TMQ (typically 1-5 mM) in the electrolyte solution.

-

Cell Assembly: Assemble a three-electrode electrochemical cell:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A stable reference, such as Ag/AgCl or a saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire or graphite rod.

-

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value (e.g., 0 V) to a negative potential sufficient to encompass both reduction waves (e.g., -2.0 V) and then back to the starting potential. The scan rate typically ranges from 50 to 200 mV/s.

-

Data Analysis: The resulting voltammogram will show two reversible or quasi-reversible waves. The formal potential for each redox couple (E°₁ and E°₂) can be estimated as the midpoint between the anodic and cathodic peak potentials for that wave.

Section 5: Synthesis and Purity Assessment

The quality of TMQ is dictated by its synthesis and purification. Modern methods prioritize efficiency and the minimization of hazardous byproducts. [6] Synthesis Overview: TMQ is most commonly produced via the catalytic oxidation of 2,3,6-trimethylphenol (TMP). [1][7]Various catalytic systems have been developed, including copper(II) halide catalysts in biphasic systems and methods using greener oxidants like hydrogen peroxide. [8][9][10]The choice of catalyst and reaction medium is critical for achieving high selectivity and minimizing the formation of chlorinated byproducts. [6][8]

Caption: Generalized workflow for the synthesis of TMQ.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of TMQ and quantifying any related impurities.

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water. Filter and degas the mobile phase before use.

-

Column Selection: A reverse-phase C18 column is well-suited for separating TMQ from its potential impurities.

-

Standard Preparation: Prepare a series of standard solutions of a high-purity TMQ reference standard at known concentrations to create a calibration curve.

-

Sample Preparation: Prepare a sample solution of the TMQ to be tested at a concentration that falls within the range of the calibration curve.

-

Instrument Setup:

-

Column: C18, 5 µm, 4.6 x 250 mm (or similar).

-

Mobile Phase: Isocratic (e.g., 70:30 Acetonitrile:Water) or a gradient program.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where TMQ has a strong absorbance (e.g., ~255 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standards and the sample. The purity of the sample is determined by comparing the area of the TMQ peak to the total area of all peaks in the chromatogram (Area % method). The concentration can be quantified using the calibration curve.

Conclusion

2,3,5-Trimethylbenzoquinone is a deceptively simple molecule with a rich and important set of physicochemical properties. Its thermal characteristics, solubility, spectroscopic fingerprints, and electrochemical behavior are all critical parameters that influence its synthesis, purification, handling, and application. A thorough understanding of these properties, grounded in robust experimental methodology, is essential for any scientist or researcher utilizing this key intermediate in the fields of synthetic chemistry and drug development.

References

-

ResearchGate. (n.d.). Study on the Synthesis of 2,3,5-Trimethyl-1,4-Benzoquinone by an RSR+STR Tandem Process. Retrieved from ResearchGate. [Link]

-

ChemBK. (2024). 2,3,5-trimethyl-p-benzoquinone. Retrieved from ChemBK. [Link]

-

Yerramreddy, T. R., et al. (2019). An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. Journal of Chemical Research, 43(11-12), 565-568. [Link]

- Google Patents. (n.d.). US9758504B2 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol.

-

ResearchGate. (n.d.). Synthesis of 2,3,5-trimethyl-1,4-benzoquinone via catalytic oxidation of 2,3,6-trimethylphenol with CuCl2 and FeCl3. Retrieved from ResearchGate. [Link]

-

Grebennikova, O.V., et al. (2020). Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst. Chemical Engineering Transactions, 81, 781-786. [Link]

-

Chemsrc. (2025). 2,3,5-Trimethyl-1,4-benzenediol. Retrieved from Chemsrc. [Link]

- Google Patents. (n.d.). US3956346A - Process for the preparation of trimethyl-benzoquinone.

-

Galano, A., et al. (2011). Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones. Molecules, 16(10), 8433-8446. [Link]

-

Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Orbital: The Electronic Journal of Chemistry, 10(6), 433-446. [Link]

-

Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from Japan Environment Agency. [Link]

-

ResearchGate. (n.d.). Oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylbenzoquinone with aqueous hydrogen peroxide in the presence of spinel CuCo2O4. Retrieved from ResearchGate. [Link]

-

Kholdeeva, O. A., et al. (2007). Highly efficient production of 2,3,5-trimethyl-1,4-benzoquinone using aqueous H₂O₂ and grafted Ti(IV)/SiO₂ catalyst. Green Chemistry, 9(7), 731-733. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Integrity of 2,3,5-Trimethylbenzoquinone: Ensuring Purity in Production. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. TRIMETHYLQUINONE | 935-92-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. US9758504B2 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 9. aidic.it [aidic.it]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure and Bonding of 2,3,5-Trimethyl-2,5-cyclohexadiene-1,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and spectroscopic profile of 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione, also known as trimethyl-p-benzoquinone. This key chemical intermediate is of significant interest in organic synthesis, particularly as a precursor in the production of Vitamin E, and exhibits a range of biological activities.[1][2] This document collates crystallographic, spectroscopic, and synthetic data to serve as a detailed resource for researchers.

Molecular Structure and Bonding

2,3,5-Trimethyl-2,5-cyclohexadiene-1,4-dione possesses a quinone ring system, which is a fundamental structural motif in many biologically active molecules. The core of the molecule is a six-membered carbon ring containing two carbonyl groups in a para arrangement and two carbon-carbon double bonds. The bonding within this ring system is characterized by a conjugated system of pi electrons, which influences the molecule's electronic properties and reactivity.

The introduction of three methyl groups to the quinone ring influences its electronic properties through inductive effects and hyperconjugation. These electron-donating groups can affect the redox potential of the quinone system and its reactivity towards nucleophiles and in cycloaddition reactions.

Spectroscopic Characterization

The structural features of 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione give rise to a distinct spectroscopic fingerprint. The following sections summarize the expected and reported data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a detailed, assigned spectrum for 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione is not available in the reviewed literature, data for its reduced form, 2,3,5-trimethyl-1,4-hydroquinone, is available and provides a useful reference.[3]

Table 1: 1H and 13C NMR Data for 2,3,5-Trimethyl-1,4-hydroquinone in CDCl3 [3]

| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| 3 x -CH3 | 2.145, 2.172, 2.181 (s, 9H) | 11.94, 12.28, 15.90 |

| 2 x -OH | 4.194, 4.213 (s, 2H) | 145.90, 146.94 |

| -CH (aromatic) | 6.453 (s, 1H) | 114.33 |

| 3 x -C-CH3 (aromatic) | - | 120.82, 121.02, 123.48 |

For 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione, one would expect the vinylic proton to appear in the range of 6.5-7.0 ppm. The methyl protons attached to the double bonds would likely resonate at slightly lower field (around 2.0-2.2 ppm) compared to those on saturated carbons. In the 13C NMR spectrum, the carbonyl carbons would exhibit characteristic signals at a significant downfield shift, typically in the range of 180-190 ppm. The olefinic carbons would appear in the region of 130-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione is dominated by the strong absorption bands of the carbonyl groups.

Table 2: Characteristic IR Absorption Frequencies for Substituted p-Benzoquinones

| Vibrational Mode | Typical Frequency Range (cm-1) |

| C=O stretch (conjugated ketone) | 1650 - 1680 |

| C=C stretch (alkene) | 1600 - 1650 |

| C-H stretch (sp2) | 3000 - 3100 |

| C-H stretch (sp3) | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the quinone ring gives rise to characteristic absorptions in the UV-Vis region. These transitions are typically a lower energy, longer wavelength n→π* transition and a higher energy, shorter wavelength π→π* transition. For p-benzoquinone, these bands are observed around 435 nm and 245 nm, respectively. The methyl substituents on the ring are expected to cause a slight bathochromic (red) shift of these absorption maxima.

Mass Spectrometry (MS)

In mass spectrometry, 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione is expected to show a prominent molecular ion peak. The fragmentation pattern of benzoquinones is often characterized by the loss of CO and methyl radicals.

Experimental Protocols

The synthesis of 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione is a key step in the industrial production of Vitamin E. A common and well-documented method involves the oxidation of 2,3,6-trimethylphenol.[2][4]

Synthesis of 2,3,5-Trimethyl-2,5-cyclohexadiene-1,4-dione via Oxidation of 2,3,6-Trimethylphenol

Materials and Reagents:

-

2,3,6-Trimethylphenol

-

Oxidizing agent (e.g., oxygen gas, hydrogen peroxide)

-

Catalyst system (e.g., copper(II) halide)

-

Solvent system (e.g., a two-phase medium of water and a secondary aliphatic acyclic alcohol)

Procedure:

-

A two- or multi-phase reaction medium is prepared containing water and at least one secondary aliphatic acyclic alcohol with 6 or more carbon atoms.

-

2,3,6-trimethylphenol is dissolved in the organic phase of the reaction medium.

-

A catalyst system, such as a copper(II)-halide, is introduced into the reaction mixture.

-

The reaction mixture is heated to the desired temperature, and oxygen or an oxygen-containing gas is bubbled through the mixture under vigorous stirring.

-

The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the conversion of the starting material.

-

Upon completion of the reaction, the organic phase containing the product, 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione, is separated.

-

The product can be isolated and purified by techniques such as distillation or crystallization.

Logical Relationships and Workflows

The synthesis of 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione and its subsequent conversion to trimethylhydroquinone can be represented as a logical workflow.

Potential Signaling Pathway Involvement

While a specific signaling pathway directly modulated by 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione is not extensively documented, the reactivity of the benzoquinone moiety suggests potential interactions with cellular signaling cascades, particularly those sensitive to electrophiles and oxidative stress. For instance, a related compound, tetrachloro-p-benzoquinone, has been shown to trigger inflammatory responses through the Toll-like receptor 4 (TLR4) signaling pathway.[1] This pathway is a key component of the innate immune system.

The following diagram illustrates a plausible signaling cascade that could be initiated by a benzoquinone derivative interacting with TLR4.

References

- 1. The acute exposure of tetrachloro-p-benzoquinone (a.k.a. chloranil) triggers inflammation and neurological dysfunction via Toll-like receptor 4 signaling: The protective role of melatonin preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From the Cover: Tetrachlorobenzoquinone Exerts Neurological Proinflammatory Activity by Promoting HMGB1 Release, Which Induces TLR4 Clustering within the Lipid Raft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 4. scienceopen.com [scienceopen.com]

A Technical Guide to the-Mechanism of Action of 2,3,5-Trimethyl-p-Benzoquinone in Biological Systems

Abstract

2,3,5-trimethyl-p-benzoquinone (TMBQ) is a synthetic quinone derivative with significant structural homology to the endogenous Coenzyme Q (CoQ) family. This structural mimicry allows TMBQ to directly interface with fundamental cellular bioenergetic and redox pathways, primarily centered on mitochondrial function. This technical guide provides an in-depth analysis of the multifaceted mechanism of action of TMBQ. We will explore its dual role within the mitochondrial electron transport chain (ETC), its capacity for redox cycling and subsequent generation of reactive oxygen species (ROS), and the downstream signaling cascades that dictate cellular fate in response to TMBQ exposure. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TMBQ's biological impact and its potential as both a research tool and a therapeutic agent.

Introduction: The Quinone Core in Cellular Function

Quinones are a class of organic compounds that are central to a vast array of biological processes, most notably cellular respiration. The quintessential example is Coenzyme Q10 (CoQ10), a lipid-soluble molecule whose benzoquinone head is responsible for shuttling electrons between Complex I/II and Complex III of the mitochondrial ETC.[1][2] TMBQ, as a structural analog of the CoQ headgroup, provides a powerful tool to probe and modulate these systems.[3] Its smaller, more nimble structure allows it to interact with quinone-binding sites, but with distinct kinetic and thermodynamic properties that lead to a complex and context-dependent biological response. Understanding the mechanism of TMBQ is critical for interpreting its effects in models of mitochondrial dysfunction and for harnessing its pro-oxidant activities in fields like oncology.[4][5]

Core Mechanism I: Interaction with the Mitochondrial Electron Transport Chain (ETC)

The primary site of TMBQ action is the inner mitochondrial membrane, the location of the ETC. The ETC is a series of protein complexes (I-IV) that transfer electrons from donors like NADH and FADH2 to a final electron acceptor, oxygen.[2][6] This process pumps protons across the membrane, generating the mitochondrial membrane potential (ΔΨm) required for ATP synthesis.[7][8] TMBQ can intervene in this process in two principal ways.

Electron Shuttling: A Coenzyme Q Analogue

In states of CoQ deficiency, TMBQ can act as a substitute electron carrier. It can accept electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) and transfer them to Complex III (cytochrome bc1 complex). This action can partially restore electron flow, mitigate the buildup of reduced intermediates, and support a degree of ATP production. This functional substitution is a key reason for its use in studying the consequences of impaired CoQ biosynthesis.[9]

Redox Cycling and Superoxide Production

Unlike the long isoprenoid tail of CoQ10 which constrains its movement, TMBQ's higher mobility and distinct redox potential allow for off-target reactions. TMBQ can be reduced to a semiquinone radical intermediate.[10] This unstable radical can then donate its electron directly to molecular oxygen (O2), bypassing Complex III and IV, to form the superoxide radical (O2•-). This process, known as redox cycling, regenerates the parent TMBQ, allowing it to continuously shuttle electrons to oxygen, leading to a dramatic increase in mitochondrial ROS production.[3]

This dual functionality is the critical determinant of TMBQ's biological effect. At low concentrations or in CoQ-deficient systems, its electron-shuttling properties may dominate. At higher concentrations, the pro-oxidant effects of redox cycling become paramount.

Caption: Downstream signaling activated by TMBQ-induced oxidative stress.

Experimental Methodologies for Studying TMBQ's Mechanism

A multi-faceted approach is required to fully characterize the biological effects of TMBQ. Key experimental assays are summarized below.

Table 1: Key Experimental Assays

| Parameter Measured | Assay Type | Principle |

| Mitochondrial Respiration | Extracellular Flux Analysis (e.g., Seahorse) | Measures real-time oxygen consumption rate (OCR) to assess ETC function and ATP production in live cells. [3] |

| Mitochondrial Membrane Potential (ΔΨm) | Fluorescent Dyes (e.g., TMRM, TMRE, JC-1) | Cationic dyes accumulate in negatively charged, healthy mitochondria. Loss of potential causes dye dispersal or a fluorescence shift. [8][11][12][13] |

| Mitochondrial ROS Production | Fluorescent Probes (e.g., MitoSOX Red) | A cell-permeant probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide. [3] |

| Cellular ATP Levels | Luminescence-based Assays | Utilizes the luciferin-luciferase reaction, where light output is directly proportional to the amount of ATP present. [7][13] |

| Apoptosis | Annexin V/PI Staining, Caspase Activity Assays | Annexin V binds to exposed phosphatidylserine on apoptotic cells. Caspase assays measure the activity of key executioner enzymes. |

| Signaling Pathway Activation | Western Blotting / Immunofluorescence | Uses specific antibodies to detect the phosphorylation (activation) or total levels of key signaling proteins (e.g., p-p38, p-AKT). |

Protocol 1: Measurement of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol provides a framework for assessing TMBQ's impact on mitochondrial oxygen consumption rate (OCR) using a Seahorse XF Analyzer.

1. Cell Seeding:

- Seed cells (e.g., A549, HeLa) onto a Seahorse XF cell culture microplate at a pre-determined optimal density.

- Incubate for 24 hours to allow for cell attachment and monolayer formation.

2. TMBQ Treatment:

- Prepare a dose-response range of TMBQ (e.g., 1 µM, 5 µM, 10 µM, 25 µM) in Seahorse XF assay medium.

- Replace the culture medium with the TMBQ-containing assay medium.

- Incubate the plate in a CO2-free incubator at 37°C for 1 hour prior to the assay. Causality: This pre-incubation allows TMBQ to enter the cells and interact with mitochondria before measurements begin.

3. Assay Execution (Mito Stress Test):

- Load the Seahorse XF cartridge with compounds that modulate the ETC:

- Port A: Oligomycin (ATP synthase inhibitor)

- Port B: FCCP (a protonophore that uncouples the ETC)

- Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

- Place the cell plate into the Seahorse XF Analyzer and run the pre-programmed Mito Stress Test protocol.

4. Data Analysis & Interpretation:

- Basal Respiration: The initial OCR before any injections. A decrease with TMBQ can indicate inhibition of substrate oxidation or electron transfer.

- ATP-Linked Respiration: The decrease in OCR after oligomycin injection. A reduction suggests TMBQ impairs the cell's ability to produce ATP via oxidative phosphorylation.

- Maximal Respiration: The peak OCR after FCCP injection. A lower maximal rate indicates TMBQ has damaged the ETC, reducing its capacity.

- Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.

- Self-Validation: The inclusion of uncoupling agents (FCCP) and inhibitors (Oligomycin, Rot/AA) provides internal controls to validate that the measured OCR is indeed from mitochondrial respiration and allows for the dissection of specific respiratory parameters.

Protocol 2: Quantification of Mitochondrial Superoxide with MitoSOX Red

This protocol describes the use of flow cytometry to measure TMBQ-induced mitochondrial ROS.

1. Cell Culture and Treatment:

- Culture cells in a 6-well plate to ~80% confluency.

- Treat cells with varying concentrations of TMBQ and appropriate controls (e.g., vehicle control, positive control like Antimycin A) for a defined period (e.g., 2-4 hours).

2. Staining:

- Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or serum-free medium.

- Remove the treatment medium from the cells and wash once with warm HBSS.

- Add the MitoSOX Red working solution to each well and incubate for 10 minutes at 37°C, protected from light. Causality: The probe is live-cell permeant and contains a triphenylphosphonium moiety that directs its accumulation in the mitochondria.

3. Cell Harvesting and Analysis:

- Gently detach the cells using Trypsin-EDTA.

- Transfer the cell suspension to FACS tubes and centrifuge.

- Resuspend the cell pellet in cold PBS containing 1% FBS for analysis.

- Analyze the samples on a flow cytometer using an appropriate laser (e.g., 561 nm) and emission filter (e.g., 585/42 nm).

4. Data Interpretation:

- An increase in the mean fluorescence intensity (MFI) of the MitoSOX Red signal directly correlates with an increase in mitochondrial superoxide levels.

- Compare the MFI of TMBQ-treated cells to vehicle-treated cells to quantify the fold-increase in ROS production.

- Self-Validation: The use of a positive control (Antimycin A, a Complex III inhibitor known to produce ROS) confirms that the assay system is working correctly and provides a benchmark for the magnitude of TMBQ's effect.

Conclusion and Future Directions

2,3,5-trimethyl-p-benzoquinone operates through a complex, dual-faceted mechanism centered on the mitochondrion. It can function as both a surrogate electron carrier and a potent catalyst for ROS production via redox cycling. This duality makes it a valuable research tool for dissecting mitochondrial bioenergetics. Furthermore, its ability to induce overwhelming oxidative stress and trigger apoptosis provides a strong rationale for its investigation as a potential anti-cancer therapeutic. Future research should focus on elucidating the precise protein targets of TMBQ beyond the primary ETC complexes, exploring its effects in combination with other therapies, and developing strategies to selectively deliver it to tumor tissues to maximize efficacy and minimize off-target toxicity.

References

-

Bibby, M. C., Double, J. A., Ali, S. A., Fearon, K. C., Brennan, R. A., & Tisdale, M. J. (1997). Novel anti-tumour activity of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4- benzoquinone (CV-6504) against established murine adenocarcinomas (MAC). British Journal of Cancer, 75(8), 1185–1191. [Link]

-

Ohkawa, S., Terao, T., Murakami, M., Matsumoto, T., & Goto, G. (1991). Reduction of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone by PB-3c cells and biological activity of its hydroquinone. Chemical & Pharmaceutical Bulletin, 39(4), 917–921. [Link]

-

Fink, B. D., Yu, L., Sivitz, W. I. (2012). Bioenergetic Effects of Mitochondrial-Targeted Coenzyme Q Analogs in Endothelial Cells. The Journal of Pharmacology and Experimental Therapeutics, 342(3), 709-718. [Link]

-

Burner, U., Furtmüller, P. G., Kettle, A. J., & Obinger, C. (2001). Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase. Biochemical Pharmacology, 61(3), 319-327. [Link]

-

Bishayee, K., Khuda-Bukhsh, A. R. (2018). Embelin: a benzoquinone possesses therapeutic potential for the treatment of human cancer. Phytomedicine, 43, 114-124. [Link]

-

Fink, B. D., et al. (2017). Metabolic effects of a mitochondrial-targeted coenzyme Q analog in high fat fed obese mice. Physiological Reports, 5(5), e13157. [Link]

-

Elabscience. (2025). Powering Your Research: A Guide to Key Mitochondrial Function Assays. Retrieved from Elabscience. [Link]

-

Crowley, L. C., Marfell, B. J., Waterhouse, N. J. (2016). Measuring Mitochondrial Transmembrane Potential by TMRE Staining. Cold Spring Harbor Protocols, 2016(12). [Link]

-

Donnelly, P. S., et al. (2008). An impaired mitochondrial electron transport chain increases retention of the hypoxia imaging agent diacetylbis(4-methylthiosemicarbazonato)copperII. Journal of Biological Chemistry, 283(4), 2155–2162. [Link]

-

ImmunoChemistry Technologies. (2015, November 11). MitoPT Assay Kits. YouTube. [Link]

-

Fink, B. D., et al. (2014). A mitochondrial-targeted coenzyme q analog prevents weight gain and ameliorates hepatic dysfunction in high-fat-fed mice. The Journal of pharmacology and experimental therapeutics, 348(3), 447–455. [Link]

-

Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Retrieved from Elabscience. [Link]

-

Ganesan, K., Xu, B. (2018). The application of embelin for cancer prevention and therapy. ScholarBank@NUS. [Link]

-

Cochemé, H. M., et al. (2024). Coenzyme Q4 is a functional substitute for coenzyme Q10 and can be targeted to the mitochondria. Journal of Biological Chemistry, 300(5), 107269. [Link]

-

ResearchGate. (n.d.). An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. Catalysis Science & Technology. [Link]

-

Dotsu, Y., et al. (2022). Chemical augmentation of mitochondrial electron transport chains tunes T cell activation threshold in tumors. Journal for ImmunoTherapy of Cancer, 10(2), e003678. [Link]

-

Hernández-Camacho, J. D., Bernier, M., López-Lluch, G., & Navas, P. (2018). Coenzyme Q10 Supplementation in Aging and Disease. Frontiers in Physiology, 9, 44. [Link]

-

MDPI. (n.d.). Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity. MDPI. [Link]

-

Chemical Engineering Transactions. (2020). Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst. Chemical Engineering Transactions, 80, 103-108. [Link]

-

MDPI. (n.d.). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. MDPI. [Link]

-

Dubinina, E. E., & Dadali, V. A. (1987). Electronically excited state generation during the reaction of p-benzoquinone with H2O2. Relation to product formation: 2-OH- and 2,3-epoxy-p-benzoquinone. The effect of glutathione. Free Radical Biology and Medicine, 3(3), 169-180. [Link]

-

ResearchGate. (2019). Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive / anticancer agent: Chemistry and Biological effects. ResearchGate. [Link]

-

Ninja Nerd. (2017, May 29). Metabolism | Electron Transport Chain: DETAILED | Part 1. YouTube. [Link]

-

ResearchGate. (2022). Reversible thiol oxidation increases mitochondrial electron transport complex enzyme activity but not respiration in cardiomyocytes from patients with end-stage heart failure. ResearchGate. [Link]

-

Anupama, K., et al. (2013). Taurine Regulates Mitochondrial Function During 7,12-Dimethyl Benz[a]anthracene Induced Experimental Mammary Carcinogenesis. Journal of Biomedical Science, 20(1), 93. [Link]

-

ResearchGate. (2025). Reactions of p-Benzoquinone with S-Nucleophiles. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Bioenergetic Effects of Mitochondrial-Targeted Coenzyme Q Analogs in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Embelin: a benzoquinone possesses therapeutic potential for the treatment of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]

- 6. Taurine Regulates Mitochondrial Function During 7,12-Dimethyl Benz[a]anthracene Induced Experimental Mammary Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Powering Your Research: A Guide to Key Mitochondrial Function Assays [elabscience.com]

- 8. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assays for Mitochondria Function | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]

Spectroscopic Profile of 2,3,5-Trimethyl-p-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-trimethyl-p-benzoquinone, a quinone derivative of interest in various research and development applications. This document compiles and presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative spectroscopic data for 2,3,5-trimethyl-p-benzoquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2,3,5-Trimethyl-p-benzoquinone

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 6.54 | Singlet | =C-H |

| 1.92-2.12 | Multiplet | -CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 2,3,5-Trimethyl-p-benzoquinone

| Chemical Shift (δ) [ppm] | Assignment |

| ~187 | C=O |

| ~145 | =C-CH₃ |

| ~133 | =CH |

| ~12-16 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 2,3,5-Trimethyl-p-benzoquinone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (methyl) |

| ~1660 | Strong | C=O stretch (conjugated ketone) |

| ~1620 | Medium | C=C stretch (ring) |

| ~1370 | Medium | C-H bend (methyl) |

Note: The data presented is based on characteristic absorption frequencies for substituted p-benzoquinones.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2,3,5-Trimethyl-p-benzoquinone

| m/z | Relative Intensity (%) | Assignment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 122 | Medium | [M - CO]⁺ |

| 107 | Medium | [M - CO - CH₃]⁺ |

| 94 | Medium | [M - 2CO]⁺ |

| 79 | High | [C₆H₅O]⁺ |

| 66 | Medium | [C₅H₆]⁺ |

Note: The fragmentation pattern is based on general principles of mass spectrometry for benzoquinones and may vary depending on the specific ionization technique and conditions used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These represent generalized protocols for the analysis of a solid organic compound like 2,3,5-trimethyl-p-benzoquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 5-10 mg of 2,3,5-trimethyl-p-benzoquinone is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy Protocol:

-

The NMR tube is placed in the spectrometer's probe.

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-dimensional proton NMR experiment is performed. Key parameters include:

-

Pulse angle (e.g., 30-90 degrees)

-

Relaxation delay (e.g., 1-5 seconds)

-

Number of scans (typically 8-16 for sufficient signal-to-noise ratio)

-

-

The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected.

-

Chemical shifts are referenced to the TMS signal.

3. ¹³C NMR Spectroscopy Protocol:

-

Following ¹H NMR, a ¹³C NMR experiment is conducted on the same sample.

-

A standard proton-decoupled ¹³C experiment is typically used to obtain a spectrum with single lines for each unique carbon atom.

-

Key parameters include:

-

Pulse angle (e.g., 30-45 degrees)

-

A longer relaxation delay may be necessary due to the longer relaxation times of carbon nuclei.

-

A significantly higher number of scans is required (e.g., 128 to several thousand) due to the low natural abundance of ¹³C.

-

-

The data is processed similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy (KBr Pellet Method)

1. Sample Preparation:

-

Approximately 1-2 mg of finely ground 2,3,5-trimethyl-p-benzoquinone is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is ground to a very fine, homogeneous powder.

2. Pellet Formation:

-

The powder mixture is transferred to a pellet press die.

-

The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent or translucent pellet.

3. FT-IR Spectroscopy Protocol:

-

A background spectrum of the empty sample chamber is recorded.

-

The KBr pellet is placed in a sample holder in the spectrometer's beam path.

-

The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is usually presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

A dilute solution of 2,3,5-trimethyl-p-benzoquinone is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

2. GC-MS Protocol:

-

A small volume of the sample solution (typically 1 µL) is injected into the gas chromatograph.

-

The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of the analyte from any impurities.

-

The carrier gas (usually helium) flows at a constant rate.

-

As the compound elutes from the GC column, it enters the mass spectrometer.

3. Mass Spectrometry Protocol:

-

Electron Ionization (EI) is a common method for ionizing the sample molecules, typically at 70 eV.

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as 2,3,5-trimethyl-p-benzoquinone.

Caption: A generalized workflow for the spectroscopic characterization of a pure chemical compound.

An In-Depth Technical Guide to the Electrochemical Properties and Redox Potential of Trimethyl-p-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl-p-benzoquinone (TMQ) is a key chemical intermediate, notably in the synthesis of Vitamin E. Its electrochemical properties and redox potential are of significant interest to researchers in fields ranging from organic synthesis to drug development and materials science. Understanding the electron transfer characteristics of TMQ is crucial for its application in various redox-based processes and for elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive overview of the core electrochemical properties of TMQ, detailed experimental protocols for its characterization, and a visualization of its relevant biological pathways.

Electrochemical Properties and Redox Potential

The electrochemical behavior of trimethyl-p-benzoquinone is characterized by its ability to undergo reversible redox reactions. The redox potential, a measure of a molecule's tendency to accept or donate electrons, is a critical parameter. In aprotic media, such as acetonitrile, the reduction of p-benzoquinones typically proceeds through two distinct one-electron transfer steps, forming a semiquinone radical anion and subsequently a dianion.[1] In aqueous media, the reduction is often a two-electron, two-proton process, the potential of which is dependent on the pH of the solution.[1]

A study involving a series of 1,4-benzoquinone derivatives, including 2,3,5-trimethyl-1,4-benzoquinone, has experimentally determined the 1 e⁻ and 2 e⁻/2 H⁺ reduction potentials in acetonitrile and acidic aqueous solution, respectively.[2] While the specific values are detailed in the supplementary information of the cited study, the research confirms the availability of this quantitative data.

Further research on the galvanostatic electrochemical oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone provides half-cell potential data under specific experimental conditions.[3]

Quantitative Electrochemical Data

The following table summarizes the types of quantitative data available for trimethyl-p-benzoquinone and its derivatives.

| Parameter | Compound | Medium | Value | Reference |

| 1 e⁻ Reduction Potential | 2,3,5-Trimethyl-1,4-benzoquinone | Acetonitrile (0.1 M (Bu₄N)PF₆) | Experimentally Determined | [2] |

| 2 e⁻/2 H⁺ Reduction Potential | 2,3,5-Trimethyl-1,4-benzoquinone | Acidic Aqueous Solution (1 M p-TsOH) | Experimentally Determined | [2] |

| Half-Cell Potential (Oxidation) | Formation from 2,3,6-trimethylphenol | Acetonitrile/Water (99:1) with 1 M H₂SO₄ | Varies with current density | [3] |

Experimental Protocols

The primary technique for investigating the electrochemical properties of trimethyl-p-benzoquinone is cyclic voltammetry (CV). This method allows for the determination of redox potentials and the study of electron transfer kinetics.

General Protocol for Cyclic Voltammetry of Trimethyl-p-benzoquinone

This protocol outlines the fundamental steps for performing a cyclic voltammetry experiment on trimethyl-p-benzoquinone. The specific parameters may need to be optimized based on the experimental setup and objectives.

1. Materials and Reagents:

-

Analyte: 2,3,5-Trimethyl-p-benzoquinone

-

Solvent: A suitable aprotic solvent (e.g., acetonitrile, dimethylformamide) or an aqueous buffer of a specific pH. The solvent should be of high purity and deoxygenated prior to use.

-

Supporting Electrolyte: A non-reactive electrolyte to ensure conductivity of the solution (e.g., tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) for aprotic solvents; potassium chloride or a suitable buffer for aqueous solutions). A typical concentration is 0.1 M.

-

Working Electrode: A chemically inert electrode such as a glassy carbon electrode (GCE) or a platinum electrode.

-

Reference Electrode: A stable reference electrode, for example, a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode (Auxiliary Electrode): A platinum wire or graphite rod.

-

Electrochemical Cell: A three-electrode cell of appropriate volume.

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

2. Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and smooth surface. Rinse thoroughly with deionized water and the solvent to be used in the experiment.

-

Solution Preparation: Prepare a solution of the analyte (e.g., 1-5 mM) and the supporting electrolyte in the chosen solvent. Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared solution.

-

Connect the electrodes to the potentiostat.

-

Set the parameters on the potentiostat software, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the redox events of interest.

-

Initiate the cyclic voltammetry scan.

-

Record the resulting voltammogram (a plot of current vs. potential).

-

-

Data Analysis:

-

From the voltammogram, determine the peak potentials for the oxidation and reduction processes.

-

The formal redox potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials for a reversible or quasi-reversible process.

-

Signaling Pathways and Mechanisms of Action

Trimethyl-p-benzoquinone and its reduced form, trimethylhydroquinone, are involved in various biological processes, primarily related to their antioxidant properties and their ability to interact with specific signaling pathways.

Antioxidant Mechanism of Trimethylhydroquinone

Trimethylhydroquinone (TMHQ), the reduced form of TMQ, acts as a potent antioxidant through two main mechanisms: direct radical scavenging and indirect effects via the activation of the Nrf2 signaling pathway.[4]

Direct Radical Scavenging: The hydroquinone structure allows TMHQ to donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them and terminating damaging radical chain reactions.[4] This process converts TMHQ into a more stable semiquinone radical.

Nrf2 Pathway Activation: TMHQ can also induce the expression of endogenous antioxidant enzymes by activating the Nrf2 signaling pathway.[4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Electrophiles or ROS can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.

Interaction with STAT1 Signaling Pathway

Benzoquinones have been shown to interact with and modulate cellular signaling pathways. For instance, 1,4-benzoquinone, a related compound, can inhibit the protein tyrosine phosphatase PTPN2.[5] This inhibition leads to an increase in the tyrosine phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1) and subsequently alters the expression of STAT1-regulated genes.[5] This suggests a potential mechanism by which trimethyl-p-benzoquinone could influence cellular processes regulated by the JAK/STAT pathway.

Conclusion

Trimethyl-p-benzoquinone possesses interesting electrochemical properties that are central to its synthesis and potential applications. The ability to precisely measure its redox potential through techniques like cyclic voltammetry is essential for its development in various fields. Furthermore, its role in modulating key biological signaling pathways, such as the Nrf2 and STAT1 pathways, highlights its potential as a bioactive molecule. This guide provides a foundational understanding for researchers and professionals working with this versatile compound. Further specific experimental investigations are encouraged to fully elucidate its electrochemical behavior under diverse conditions and to explore its full therapeutic and industrial potential.

References

- 1. Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones [mdpi.com]

- 2. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Benzoquinone, a leukemogenic metabolite of benzene, catalytically inhibits the protein tyrosine phosphatase PTPN2 and alters STAT1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2,3,5-trimethyl-1,4-benzoquinone

An In-Depth Technical Guide to the Biological Activity of 2,3,5-Trimethyl-1,4-Benzoquinone and its Derivatives

Abstract

2,3,5-Trimethyl-1,4-benzoquinone (TMQ), a key chemical intermediate in the industrial synthesis of Vitamin E, possesses a core structure characteristic of many biologically active molecules.[1][2] While research on the specific bioactivities of TMQ itself is limited, its derivatives have demonstrated significant potential in oncology and neurology. This guide provides a comprehensive analysis of the known biological activities associated with the 2,3,5-trimethyl-1,4-benzoquinone scaffold, with a primary focus on the well-documented anti-tumor and neuroprotective properties of its key derivatives. We will delve into the mechanistic underpinnings of these activities, present relevant in vitro and in vivo data, and provide detailed experimental protocols for researchers. The narrative emphasizes the crucial role of the quinone-hydroquinone redox cycle, a common theme in the bioactivity of this class of compounds, and outlines future research directions to fully elucidate the therapeutic potential of TMQ and related molecules.

Introduction to 2,3,5-Trimethyl-1,4-Benzoquinone (TMQ)

2,3,5-Trimethyl-1,4-benzoquinone, also known as trimethyl-p-benzoquinone, is a substituted p-benzoquinone.[3] Its primary significance in industrial chemistry is as a crucial precursor for the synthesis of Vitamin E, a vital antioxidant.[4][5] The biological relevance of many quinone-containing compounds is intrinsically linked to their ability to undergo redox cycling.

The Quinone-Hydroquinone Redox Couple

The biological activity of TMQ and its derivatives is fundamentally governed by the reduction of the quinone moiety to its hydroquinone form. In vivo, this conversion is often a two-electron reduction, potentially catalyzed by enzymes like DT-diaphorase, which bypasses the formation of a reactive semiquinone radical.[6] The resulting hydroquinone is typically the more active species, functioning as a potent electron donor and scavenger of reactive oxygen species (ROS).[6][7] This redox cycling is central to the antioxidant, anti-inflammatory, and cytotoxic effects observed in this class of molecules.

Documented Biological Activities of TMQ Derivatives

While TMQ is a valuable synthetic building block, the most compelling biological data comes from studies on its more complex derivatives. These studies provide a blueprint for the potential activities of the core scaffold.

Anti-Tumor Activity of a Pyridylmethyl Derivative

A key derivative, 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone (CV-6504) , has demonstrated significant anti-tumor activity against murine adenocarcinomas that are often resistant to standard cytotoxic agents.[8]

Mechanism of Action: The anti-tumor effect of CV-6504 is multifactorial. The active form is the hydroquinone, which is a more potent inhibitor of 5-lipoxygenase and a more effective scavenger of active oxygen species than its quinone precursor.[6] The inhibition of linoleate metabolism, likely through the 5-lipoxygenase pathway, appears to be a primary driver of its anti-tumor effect.[8] This suggests that the compound targets lipid signaling pathways that are crucial for tumor growth and survival.

References

- 1. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. synchem.de [synchem.de]

- 4. davidpublisher.com [davidpublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Reduction of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone by PB-3c cells and biological activity of its hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel anti-tumour activity of 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4- benzoquinone (CV-6504) against established murine adenocarcinomas (MAC) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of Trimethylbenzoquinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of 2,3,5-trimethyl-p-benzoquinone (TMBQ), a crucial intermediate in the production of Vitamin E and other biologically active compounds. This document details key experimental protocols, presents comparative quantitative data, and visualizes the reaction pathways to offer a thorough resource for laboratory and developmental applications.

Executive Summary

The synthesis of trimethylbenzoquinone has been a subject of significant chemical research due to its importance as a precursor to Vitamin E. Historically, the primary synthetic strategies have revolved around the oxidation of substituted aromatic compounds. The most prominent and historically significant methods include the oxidation of 2,3,6-trimethylphenol (TMP) using various oxidizing agents and the direct oxidation of 1,2,4-trimethylbenzene (pseudocumene). This guide will delve into the specifics of these classical approaches, providing detailed experimental procedures and comparative data to inform modern synthetic strategies.

Historical Synthesis Routes

The two major historical pathways for the synthesis of TMBQ are the oxidation of 2,3,6-trimethylphenol and the oxidation of 1,2,4-trimethylbenzene. Each of these routes has been explored with a variety of reagents and conditions, reflecting the evolution of synthetic chemistry.

Oxidation of 2,3,6-Trimethylphenol (TMP)

The oxidation of 2,3,6-trimethylphenol is one of the most established and industrially relevant methods for producing TMBQ.[1] A variety of oxidizing agents have been employed, each with its own advantages and disadvantages in terms of yield, selectivity, and environmental impact.

A classic and robust method for the oxidation of TMP involves the use of manganese dioxide in an acidic medium. This method is known for its relatively high yields and straightforward procedure.

Experimental Protocol: Oxidation of 2,3,6-Trimethylphenol with Manganese Dioxide

-

Materials:

-

2,3,6-trimethylphenol (TMP)

-

Manganese dioxide (pyrolusite)

-

Sulfuric acid (aqueous solution, 15-20% w/w)

-

Chloroform (or other suitable organic solvent for extraction)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a 15% aqueous solution of sulfuric acid and manganese dioxide (pyrolusite) are introduced.[1]

-

The mixture is heated to 70-75°C with vigorous stirring.[1]

-

Molten 2,3,6-trimethylphenol is added dropwise to the heated suspension over a period of approximately 40-60 minutes. The temperature should be maintained between 70° and 75°C during the addition.[1]

-

After the addition is complete, the reaction mixture is stirred for an additional 25-30 minutes at 70-75°C.[1]

-

The mixture is then allowed to cool to room temperature.

-

The reaction mixture is extracted with chloroform. The organic phases are combined.[1]

-

The solvent is removed under reduced pressure to yield crude trimethylbenzoquinone, which can be further purified by crystallization or distillation.

-

Another historical method for TMP oxidation utilizes sodium dichromate in the presence of sulfuric acid. While effective, this method has fallen out of favor due to the environmental concerns associated with chromium salts.

Experimental Protocol: Oxidation of 2,3,6-Trimethylphenol with Sodium Dichromate

-

Materials:

-

2,3,6-trimethylphenol (TMP)

-

Sodium dichromate dihydrate

-

Concentrated sulfuric acid

-

Toluene (or other suitable organic solvent)

-

Sodium dithionite (for subsequent reduction if desired)

-

-

Procedure:

-

2,3,6-trimethylphenol is dissolved in a suitable organic solvent such as toluene.[2]

-

Concentrated sulfuric acid is added dropwise with vigorous stirring. The temperature is typically controlled to not exceed 60°C. This step forms the phenolsulfonic acid intermediate.[2]

-

The phenolsulfonic acid is dissolved in water and then oxidized by the dropwise addition of a solution of sodium dichromate in water.[2]

-

The reaction is allowed to proceed for about one hour.[2]

-

The organic phase containing the trimethylbenzoquinone is separated.

-

The product can be isolated by removal of the solvent.

-

More modern and "greener" approaches to TMP oxidation involve the use of air or pure oxygen as the oxidant in the presence of a catalyst. Various metal complexes, particularly those of copper and cobalt, have been shown to be effective.[3][4]

Experimental Protocol: Catalytic Air Oxidation of 2,3,6-Trimethylphenol

-

Materials:

-

2,3,6-trimethylphenol (TMP)

-

Catalyst (e.g., Copper(II) chloride, Cobalt-salen complex)

-

Solvent (e.g., methanol, acetonitrile)

-

-

Procedure:

-

2,3,6-trimethylphenol and the catalyst are dissolved in the chosen solvent in a reaction vessel equipped with a gas inlet and a stirrer.

-

The vessel is heated to the desired temperature (typically 30-60°C).

-

Air or oxygen is bubbled through the solution while stirring vigorously.

-

The reaction progress is monitored by techniques such as TLC or GC.

-

Upon completion, the catalyst may be filtered off (if heterogeneous) and the solvent is evaporated.

-

The crude product is then purified.

-

Oxidation of 1,2,4-Trimethylbenzene (Pseudocumene)

The direct oxidation of 1,2,4-trimethylbenzene to TMBQ presents an alternative route that avoids the need for pre-functionalized starting materials like TMP.

A notable method in this category involves the in-situ generation of phthaloyl peroxide from phthalic anhydride and hydrogen peroxide, which then acts as the oxidizing agent.

Experimental Protocol: Oxidation of 1,2,4-Trimethylbenzene with Phthaloyl Peroxide

-

Materials:

-

1,2,4-trimethylbenzene (pseudocumene)

-

Phthalic anhydride

-

30% Hydrogen peroxide (H₂O₂)

-

Solvent (optional, the reaction can be run neat)

-

-

Procedure:

-

In a reaction flask, 1,2,4-trimethylbenzene, phthalic anhydride, and 30% hydrogen peroxide are combined.[5][6]

-

The mixture is heated to 120°C with stirring for approximately 2.5 hours under solvent-free conditions.[5][6]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product, 2,3,5-trimethylbenzoquinone, can be isolated and purified from the reaction mixture using standard techniques such as column chromatography or crystallization.

-

Quantitative Data Summary

The following tables summarize the quantitative data for the historical synthesis methods of trimethylbenzoquinone, allowing for a direct comparison of their efficiencies.

Table 1: Oxidation of 2,3,6-Trimethylphenol (TMP)

| Oxidizing Agent/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Manganese Dioxide / H₂SO₄ | 70 - 75 | ~1.5 hours | ~80 | [1] |

| Sodium Dichromate / H₂SO₄ | < 60 | ~1 hour | ~50 | [1] |

| Air / CuCl₂ | Ambient | Not Specified | up to 80 | [4] |

| Dioxygen / Co Catalyst | 30 | 3 hours | ~89 (selectivity) | [5] |

| H₂O₂ / Peroxidase | 40 | Not Specified | High | [5] |

Table 2: Oxidation of 1,2,4-Trimethylbenzene (Pseudocumene)

| Oxidizing Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Phthaloyl Peroxide (in situ) | 120 | 2.5 hours | 92 | [5][6] |

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.

Caption: Synthetic pathway for TMBQ from 2,3,6-trimethylphenol.

Caption: Synthetic pathway for TMBQ from 1,2,4-trimethylbenzene.

Caption: Experimental workflow for MnO₂ oxidation of TMP.

Conclusion

The historical synthesis methods for trimethylbenzoquinone primarily rely on the oxidation of readily available precursors, namely 2,3,6-trimethylphenol and 1,2,4-trimethylbenzene. While older methods employing stoichiometric amounts of heavy metal oxidants like manganese dioxide and sodium dichromate were effective, they have been increasingly supplanted by more environmentally benign catalytic processes using air as the terminal oxidant. The direct oxidation of pseudocumene also offers a compelling alternative. This guide provides the foundational knowledge of these historical methods, which is essential for the development of new, improved, and sustainable synthetic routes for this vital chemical intermediate.

References

- 1. US3956346A - Process for the preparation of trimethyl-benzoquinone - Google Patents [patents.google.com]

- 2. US3795708A - Process for preparing 2,3,6-trimethylhydroquinone - Google Patents [patents.google.com]

- 3. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. aidic.it [aidic.it]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Mass Spectrometric Fragmentation of TMBQ (Duroquinone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-tetramethyl-1,4-benzoquinone, commonly known as TMBQ or duroquinone, is a fully substituted benzoquinone that serves as a vital component in various biochemical and industrial applications.[1] Its role as an electron acceptor and its presence in synthetic and biological systems necessitates a thorough understanding of its analytical characteristics. Mass spectrometry is a cornerstone of modern analytical chemistry, providing invaluable information on molecular weight and structure. This guide offers an in-depth exploration of the mass spectrometric fragmentation patterns of TMBQ, with a primary focus on electron ionization (EI) mass spectrometry, providing a framework for its identification and characterization.

Molecular and Chemical Properties

TMBQ is a crystalline solid with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] Its structure consists of a 1,4-benzoquinone ring with four methyl group substituents. This symmetrical structure significantly influences its fragmentation behavior in the mass spectrometer.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| CAS Number | 527-17-3 | NIST[2] |

| Appearance | Dark yellow powder | PubChem[1] |

| Melting Point | 111.5 °C | PubChem[1] |

Electron Ionization Mass Spectrometry (EI-MS) of TMBQ

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. The EI mass spectrum of TMBQ is characterized by a distinct pattern of fragment ions that arise from predictable cleavage pathways.

The Mass Spectrum of TMBQ

The electron ionization mass spectrum of TMBQ, as cataloged in the NIST database, displays several key fragments.[2][3] The molecular ion peak (M⁺˙) is observed at m/z 164, confirming the molecular weight of the compound. The base peak, representing the most abundant fragment ion, is observed at m/z 121.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 164 | ~85 | [C₁₀H₁₂O₂]⁺˙ (Molecular Ion) |

| 149 | ~20 | [M - CH₃]⁺ |

| 136 | ~40 | [M - CO]⁺˙ |

| 121 | 100 | [M - CH₃ - CO]⁺ |

| 93 | ~48 | [C₇H₉]⁺ |

| 54 | ~86 | [C₄H₆]⁺˙ |

| 39 | ~100 | [C₃H₃]⁺ |

Note: Relative intensities are approximate and can vary slightly between instruments.

Proposed Fragmentation Pathways

The fragmentation of the TMBQ molecular ion (m/z 164) proceeds through several key pathways, primarily involving the loss of methyl radicals (•CH₃) and neutral carbon monoxide (CO) molecules.

Caption: Proposed EI fragmentation pathways of TMBQ.

-

Formation of the [M - CH₃]⁺ ion (m/z 149): The initial fragmentation often involves the loss of a methyl radical from the molecular ion. This is a common fragmentation pathway for methylated aromatic compounds.

-

Formation of the [M - CO]⁺˙ ion (m/z 136): A characteristic fragmentation of quinones is the expulsion of a neutral carbon monoxide molecule. This occurs via a rearrangement of the quinone ring.

-

Formation of the Base Peak [M - CH₃ - CO]⁺ (m/z 121): The most abundant fragment ion is formed through two possible routes: the loss of a CO molecule from the [M - CH₃]⁺ ion or the loss of a methyl radical from the [M - CO]⁺˙ ion. The stability of the resulting ion contributes to its high abundance.

-

Further Fragmentation: The ion at m/z 121 can undergo further fragmentation, such as the loss of another CO molecule to form the ion at m/z 93. The prominent peaks at lower mass-to-charge ratios, such as m/z 54 and 39, arise from more extensive fragmentation of the ring structure.

Electrospray Ionization (ESI-MS) Considerations

While EI-MS is well-suited for the analysis of relatively volatile and thermally stable compounds like TMBQ, electrospray ionization (ESI) is a soft ionization technique often used for less volatile or thermally labile molecules. In ESI, TMBQ would likely be observed as the protonated molecule, [M+H]⁺, at m/z 165 in positive ion mode.